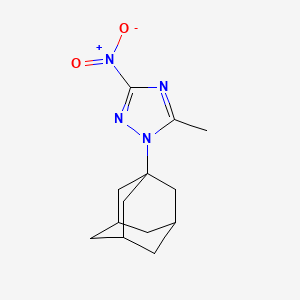
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole, also known as AdNT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is still under investigation. However, studies have shown that 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole can interact with certain enzymes and proteins, leading to changes in their activity and function. For example, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme and blocking its function.
Biochemical and Physiological Effects:
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects, depending on the specific application and context. In materials science, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been used as a building block for the synthesis of new functional materials with unique properties, such as high porosity and selective adsorption. In biochemistry, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to inhibit the activity of certain enzymes, leading to changes in cellular function and metabolism. In pharmacology, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been investigated for its potential to modulate neuronal activity and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole.
Future Directions
There are several future directions for research involving 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole. One potential direction is the development of new functional materials based on 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole, such as metal-organic frameworks and coordination polymers. Another direction is the investigation of 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole's potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole and its potential applications in other fields, such as catalysis and sensing.
Conclusion:
In conclusion, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound with significant potential for scientific research in various fields, including materials science, biochemistry, and pharmacology. Its synthesis method has been optimized to produce high yields of pure 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole with minimal impurities. 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects, depending on the specific application and context. While 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has several advantages for lab experiments, it also has several limitations that must be taken into account. There are several future directions for research involving 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole, including the development of new functional materials and the investigation of its potential as a drug candidate for neurological disorders.
Synthesis Methods
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole can be synthesized through a multistep process involving the reaction of 1-adamantylamine with methyl acrylate, followed by nitration of the resulting product with nitric acid. This method has been optimized to produce high yields of pure 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole with minimal impurities.
Scientific Research Applications
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including materials science, biochemistry, and pharmacology. In materials science, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been used as a building block for the synthesis of new functional materials, such as metal-organic frameworks and coordination polymers. In biochemistry, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has potential applications in the treatment of diseases such as glaucoma and epilepsy. In pharmacology, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been investigated for its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8-14-12(17(18)19)15-16(8)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBHQNDUVXQTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)


![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)
![2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5108489.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)